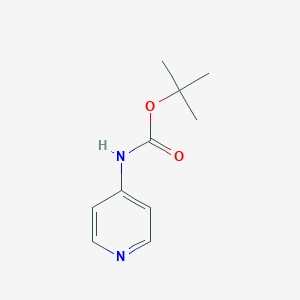
4-(Boc-氨基)吡啶
描述
科学研究应用
4-(Boc-amino)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
4-(Boc-amino)pyridine is a protected derivative of the amino acid Pyridine . It is commonly used as a starting reagent and intermediate in the chemical and pharmaceutical industries . The primary target of 4-(Boc-amino)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 4-(Boc-amino)pyridine involves its interaction with the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 4-(Boc-amino)pyridine is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound is stable and can be stored at room temperature .
Result of Action
The result of the action of 4-(Boc-amino)pyridine is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures in the chemical and pharmaceutical industries .
Action Environment
The action of 4-(Boc-amino)pyridine is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM cross-coupling reaction, in which 4-(Boc-amino)pyridine participates, requires mild reaction conditions . Additionally, the compound is stable and can be stored at room temperature , indicating its good stability under normal environmental conditions.
准备方法
The synthesis of 4-(Boc-amino)pyridine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
4-(Boc-amino)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, often using reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the pyridine ring acts as a nucleophile in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acids for deprotection, oxidizing agents like KMnO4, reducing agents like NaBH4, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and pyridine derivatives.
相似化合物的比较
4-(Boc-amino)pyridine can be compared with other Boc-protected amines, such as 4-(Boc-amino)piperidine and 3-amino-4-(Boc-amino)pyridine. These compounds share similar protective groups but differ in their core structures and reactivity. For example:
4-(Boc-amino)piperidine: This compound has a piperidine ring instead of a pyridine ring, which affects its reactivity and applications.
3-amino-4-(Boc-amino)pyridine: This compound has an additional amino group, which can participate in further chemical reactions, making it useful in the synthesis of more complex molecules.
The uniqueness of 4-(Boc-amino)pyridine lies in its balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZYCRFOGWMEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433755 | |
| Record name | 4-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98400-69-2 | |
| Record name | 4-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Boc-amino)pyridine interesting for building coordination polymers?
A1: 4-(Boc-amino)pyridine is a versatile ligand for constructing coordination polymers due to its ability to coordinate to metal ions through both the pyridine nitrogen and the carbonyl oxygen of the Boc group. This can lead to diverse structural motifs and interesting material properties. For example, in the study by [], researchers reacted 4-(Boc-amino)pyridine with nickel thiocyanate (Ni(NCS)2) to create a novel coordination polymer.
Q2: What is significant about the coordination polymer formed with nickel thiocyanate and 4-(Boc-amino)pyridine in the study?
A2: The resulting coordination polymer, Ni(NCS)2(4-(Boc-amino)pyridine)2·MeCN (1-MeCN), exhibits several intriguing properties []. Firstly, it demonstrates reversible solvent removal. The acetonitrile (MeCN) molecules trapped within the structure's channels can be removed, leading to the formation of the ansolvate form (1). Remarkably, this process is topotactic, meaning the structural framework remains intact, and the original structure can be recovered upon reintroducing the solvent. This reversible solvent behavior suggests potential applications in areas like gas storage or sensing.
Q3: How does the structure of the nickel thiocyanate and 4-(Boc-amino)pyridine coordination polymer influence its magnetic properties?
A3: The crystal structure of 1-MeCN reveals chains of Ni(II) cations linked by the bridging thiocyanate ligands []. This arrangement facilitates ferromagnetic exchange interactions between the Ni(II) spins within the chains. Researchers used Density Matrix Renormalization Group (DMRG) calculations to model the magnetic susceptibility and specific heat of this system, considering it as a quantum Heisenberg chain of S = 1 spins with zero-field splitting. The experimental data aligns well with the theoretical predictions, highlighting the influence of the structural arrangement on the material's magnetic behavior.
Q4: Beyond coordination polymers, are there other research areas exploring 4-(Boc-amino)pyridine?
A4: Yes, researchers are also investigating the electronic structure and non-linear optical (NLO) properties of 3-amino-4-(Boc-amino)pyridine using Density Functional Theory (DFT) calculations [, ]. These studies provide insights into the molecule's electronic properties and its potential for applications in optoelectronic devices.
Q5: What other techniques are used to study 4-(Boc-amino)pyridine and its derivatives?
A5: Researchers utilize various computational methods like DFT to investigate the structure and spectroscopic properties of 4-(Boc-amino)pyridine []. These studies help in understanding the molecule's vibrational frequencies, electronic transitions, and other spectroscopic characteristics, which are crucial for its characterization and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


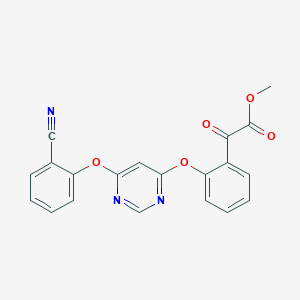

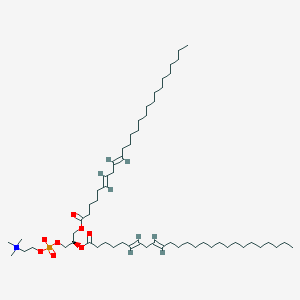

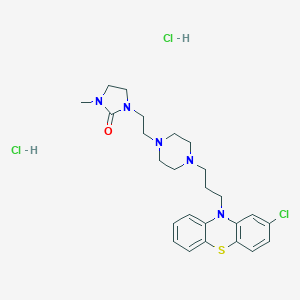



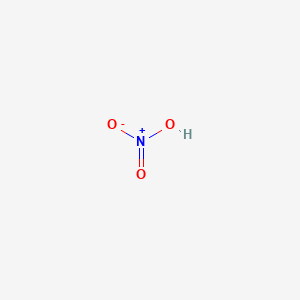

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)
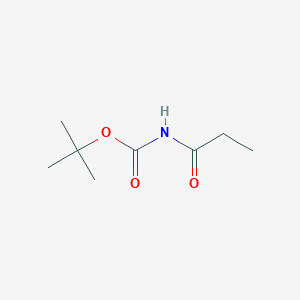
![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)
![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
